N-{1,8-DIOXO-1H,2H,3H,4H,8H,9H,9AH-PYRIMIDO[1,6-A]PYRAZIN-6-YL}-4-METHOXYBENZAMIDE
Description
N-{1,8-DIOXO-1H,2H,3H,4H,8H,9H,9AH-PYRIMIDO[1,6-A]PYRAZIN-6-YL}-4-METHOXYBENZAMIDE is a complex organic compound with a unique structure that includes a pyrimido[1,6-a]pyrazine core and a methoxybenzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(1,8-dioxo-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidin-6-ylidene)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-23-10-4-2-9(3-5-10)13(21)18-15-17-12(20)8-11-14(22)16-6-7-19(11)15/h2-5,11H,6-8H2,1H3,(H,16,22)(H,17,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRRIPAHUDSARR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C2NC(=O)CC3N2CCNC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,8-DIOXO-1H,2H,3H,4H,8H,9H,9AH-PYRIMIDO[1,6-A]PYRAZIN-6-YL}-4-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazine derivatives with methoxybenzamide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1,8-DIOXO-1H,2H,3H,4H,8H,9H,9AH-PYRIMIDO[1,6-A]PYRAZIN-6-YL}-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-{1,8-DIOXO-1H,2H,3H,4H,8H,9H,9AH-PYRIMIDO[1,6-A]PYRAZIN-6-YL}-4-METHOXYBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1,8-DIOXO-1H,2H,3H,4H,8H,9H,9AH-PYRIMIDO[1,6-A]PYRAZIN-6-YL}-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-{1,8-DIOXO-1H,2H,3H,4H,8H,9H,9AH-PYRIMIDO[1,6-A]PYRAZIN-6-YL}-4-ETHOXYBENZAMIDE: Similar structure with an ethoxy group instead of a methoxy group.
N-{1,8-DIOXO-1H,2H,3H,4H,8H,9H,9AH-PYRIMIDO[1,6-A]PYRAZIN-6-YL}-4-HYDROXYBENZAMIDE: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
The uniqueness of N-{1,8-DIOXO-1H,2H,3H,4H,8H,9H,9AH-PYRIMIDO[1,6-A]PYRAZIN-6-YL}-4-METHOXYBENZAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its methoxy group, for example, may enhance its solubility and interaction with certain biological targets compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
